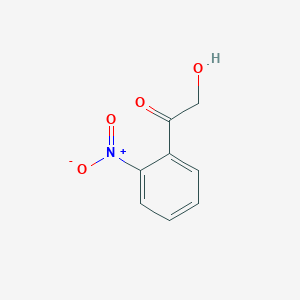

2-Hydroxy-2'-nitroacetophenone

Description

Significance in Organic Synthesis and Chemical Research

The primary significance of 2-Hydroxy-2'-nitroacetophenone and its isomers lies in their utility as versatile intermediates in organic synthesis. The presence of multiple reactive functional groups allows for a wide range of chemical transformations, making them valuable building blocks for more complex molecules.

Substituted hydroxy nitroacetophenones are key precursors in the synthesis of various heterocyclic compounds. For instance, 2'-hydroxy-3'-nitroacetophenone is a precursor for chromone (B188151) derivatives. Similarly, 5′-Chloro-2′-hydroxy-3′-nitroacetophenone can be used to synthesize 6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde. chemicalbook.com The condensation of 2-hydroxy-2'-aminoacetophenone, a derivative of the title compound, leads to the formation of dihydropyrazines. arkat-usa.orgresearchgate.net

Furthermore, these compounds serve as intermediates in the preparation of molecules with potential biological activity. Research has explored the use of 2'-Hydroxy-5'-nitroacetophenone in the development of potential anticancer and antibacterial agents. guidechem.comsmolecule.com Its derivatives have been investigated for their interactions with biological targets like enzymes and proteins involved in cancer cell proliferation. smolecule.com For example, 2′-hydroxy-5′-methyl-3′-nitroacetophenone has been studied for its anti-human lung cancer properties and its inhibitory effects on glutathione (B108866) reductase and glutathione S-transferase. archivesofmedicalscience.com Schiff base ligands derived from substituted 2-hydroxy-nitroacetophenones have also been used to prepare metal complexes with potential antimicrobial activities. ajrconline.org

Overview of Structural Features and Reactivity Potential

The chemical behavior of this compound is dictated by its distinct structural features: a hydroxyl (-OH) group, a nitro (-NO₂) group, and an acetyl (-COCH₃) group attached to an aromatic phenyl ring. ontosight.ai

The IUPAC name for this compound is 2-hydroxy-1-(2-nitrophenyl)ethanone. nih.gov The arrangement of these functional groups on the phenyl ring significantly influences the molecule's reactivity. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but makes it more susceptible to nucleophilic attack. The hydroxyl group is an activating group and can participate in hydrogen bonding, influencing the compound's physical properties and interactions with other molecules. ontosight.ai

The reactivity potential of this compound and its analogues is diverse:

Condensation Reactions: The carbonyl group of the acetyl moiety can undergo condensation reactions with amines or hydrazines to form Schiff bases (imines) and hydrazones, respectively. evitachem.comsmolecule.com These products themselves can be valuable ligands in coordination chemistry. smolecule.com

Reduction Reactions: The nitro group can be selectively reduced to an amino group (-NH₂) using various reducing agents. evitachem.comsmolecule.com This transformation is a key step in synthesizing derivatives like 2-hydroxy-2'-aminoacetophenone, which is a precursor for dihydropyrazines. arkat-usa.org

Reactions involving the Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated and can direct electrophilic substitution on the aromatic ring.

Cyclization Reactions: The strategic placement of the functional groups allows for intramolecular cyclization reactions to form heterocyclic systems like chromones.

Historical Development of Research on this compound and its Analogues

Research into nitro-substituted acetophenones has evolved with the broader field of organic synthesis. Early methods for preparing compounds like o-nitroacetophenone involved the direct nitration of acetophenone (B1666503), the oxidation of o-nitroethylbenzene, or the reaction of o-nitrobenzaldehyde with diazomethane. orgsyn.org The nitration of acetophenone, often using a mixture of nitric and sulfuric acids, has been a common method, with efforts focused on controlling the regioselectivity to obtain the desired ortho, meta, or para isomers. chemicalbook.com

The synthesis of specific isomers of hydroxy nitroacetophenone has been a subject of more targeted research. For example, this compound can be prepared from 3-nitro-4-hydroxycoumarin via hydrolysis with sodium hydroxide (B78521) followed by acidification. arkat-usa.org Green synthesis methods have also been developed for isomers like 2-hydroxy-3-nitroacetophenone, utilizing catalytic oxidation of m-nitroacetophenone to achieve directional hydroxylation with improved yields and environmental friendliness. evitachem.comgoogle.com

The development of synthetic routes to various analogues has expanded the chemical space available for research. For instance, 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone is synthesized from 5-fluoro-2-hydroxyacetophenone through nitration. The synthesis of 5′-Chloro-2′-hydroxy-3′-nitroacetophenone is achieved by the reaction of nitric acid on 5-chloro-2-hydroxyacetophenone. chemicalbook.com These halogenated analogues offer modified electronic properties and steric profiles, making them useful for creating derivatives with specific characteristics for applications in materials science and medicinal chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₄ | nih.gov |

| Molecular Weight | 181.15 g/mol | nih.gov |

| IUPAC Name | 2-hydroxy-1-(2-nitrophenyl)ethanone | nih.gov |

| CAS Number | 287944-23-4 | nih.gov |

| Purity | ≥95% | aksci.com |

| InChI | InChI=1S/C8H7NO4/c10-5-8(11)6-3-1-2-4-7(6)9(12)13/h1-4,10H,5H2 | nih.gov |

| InChIKey | GWFBKWHPRHMWGH-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | C1=CC=C(C(=C1)N+[O-])C(=O)CO | nih.gov |

Table 2: Comparison of 2-Hydroxy-nitroacetophenone Isomers and Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Structural Difference |

| This compound | C₈H₇NO₄ | 181.15 | 287944-23-4 | Hydroxyl on acetyl chain, nitro at 2' on phenyl ring |

| 2'-Hydroxy-5'-nitroacetophenone | C₈H₇NO₄ | 181.15 | 1450-76-6 | Hydroxyl at 2', nitro at 5' on phenyl ring |

| 2-Hydroxy-3-nitroacetophenone | C₈H₇NO₄ | 181.15 | 28177-69-7 | Hydroxyl at 2', nitro at 3' on phenyl ring |

| 2-Hydroxy-1-(4-nitrophenyl)ethanone | C₈H₇NO₄ | 181.15 | 64611-67-2 | Hydroxyl on acetyl chain, nitro at 4' on phenyl ring |

| 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone | C₈H₆FNO₄ | 199.14 | 70978-39-1 | Fluoro at 5', hydroxyl at 2', nitro at 3' on phenyl ring |

| 5'-Chloro-2'-hydroxy-3'-nitroacetophenone (B1630353) | C₈H₆ClNO₄ | 215.59 | 84942-40-5 | Chloro at 5', hydroxyl at 2', nitro at 3' on phenyl ring |

| 2'-Hydroxy-5'-methyl-3'-nitroacetophenone | C₉H₉NO₄ | 195.17 | 51631-41-9 | Methyl at 5', hydroxyl at 2', nitro at 3' on phenyl ring |

| o-Nitroacetophenone | C₈H₇NO₃ | 165.15 | 577-59-3 | Nitro at 2' on phenyl ring, no hydroxyl group |

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H7NO4 |

|---|---|

Poids moléculaire |

181.15 g/mol |

Nom IUPAC |

2-hydroxy-1-(2-nitrophenyl)ethanone |

InChI |

InChI=1S/C8H7NO4/c10-5-8(11)6-3-1-2-4-7(6)9(12)13/h1-4,10H,5H2 |

Clé InChI |

GWFBKWHPRHMWGH-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)C(=O)CO)[N+](=O)[O-] |

Origine du produit |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to 2-Hydroxy-2'-nitroacetophenone and its Isomers

The preparation of this compound and its isomers is primarily achieved through two main pathways: the hydrolysis of coumarin (B35378) derivatives and the nitration of substituted acetophenones.

Hydrolysis of 3-Nitro-4-hydroxycoumarins

One established method for synthesizing 2-hydroxy-ω-nitroacetophenones involves the hydrolysis of 3-nitro-4-hydroxycoumarins. ias.ac.in This reaction is typically carried out using a dilute alkali solution, such as 4% potassium hydroxide (B78521), at room temperature over an extended period. ias.ac.inasianpubs.org The process yields the desired 2-hydroxy-ω-nitroacetophenone upon acidification. ias.ac.in This method has been utilized to prepare a variety of substituted 2-hydroxy-ω-nitroacetophenones. ias.ac.in

Table 1: Synthesis of 2-Hydroxy-ω-nitroacetophenones via Hydrolysis of 3-Nitro-4-hydroxycoumarins ias.ac.in

| Substituent | Yield (%) | Melting Point (°C) |

| H | 75 | 105-106 |

| 3-methyl | 80 | 126 |

| 3-chloro | 83 | 103 |

| 4-methyl | 72 | 114 |

| 4-chloro | 73 | 117-118 |

| 4-methoxy | 68 | 112 |

Data sourced from Venkateswara Rao, K. & Sundaramurthy, V. (1976).

Nitration of Substituted o-Hydroxyacetophenones

The direct nitration of o-hydroxyacetophenones is a common and straightforward approach to introduce a nitro group onto the aromatic ring. brainly.com The hydroxyl group is a strongly activating ortho-, para-directing group, while the acetyl group is a deactivating meta-directing group. researchgate.net Consequently, the nitration of 2-hydroxyacetophenone (B1195853) typically yields a mixture of the 3-nitro and 5-nitro isomers. brainly.comprepchem.com

The reaction is generally performed using a nitrating mixture of concentrated nitric acid and sulfuric acid. researchgate.net The reaction conditions, such as temperature and solvent, can influence the ratio of the resulting isomers. For instance, dissolving 2-hydroxyacetophenone in glacial acetic acid and adding nitric acid at room temperature results in a mixture of 2-hydroxy-3-nitroacetophenone and 2-hydroxy-5-nitroacetophenone. prepchem.com To achieve higher selectivity for the 3-nitro isomer, a "one-pot" method involving a sulfonic acid protecting group can be employed. This strategy effectively blocks the 5-position, directing nitration to the 3-position. google.com

The nitration of substituted 2-hydroxyacetophenones, such as 5-fluoro-2-hydroxyacetophenone and 2-hydroxy-5-methylacetophenone, has also been reported. chemicalbook.comchemicalbook.com

Table 2: Examples of Nitration of Substituted o-Hydroxyacetophenones

| Starting Material | Nitrating Agent | Product(s) | Reference |

| 2-Hydroxyacetophenone | Nitric acid in glacial acetic acid | 2-Hydroxy-3-nitroacetophenone and 2-Hydroxy-5-nitroacetophenone | prepchem.com |

| 2-Hydroxyacetophenone | Concentrated nitric acid and sulfuric acid | 2-Hydroxy-3-nitroacetophenone and 2-Hydroxy-5-nitroacetophenone | researchgate.net |

| 2-Hydroxyacetophenone | Sulfonic acid, then concentrated nitric and sulfuric acids | 2-Hydroxy-3-nitroacetophenone | google.com |

| 2-Hydroxy-5-methylacetophenone | Nitric acid in acetic acid | 2'-Hydroxy-5'-methyl-3'-nitroacetophenone | chemicalbook.com |

Directional Hydroxylation Approaches Utilizing Catalytic Oxidation

Directional hydroxylation offers an alternative strategy for synthesizing hydroxyacetophenone derivatives. While not explicitly detailed for this compound, the α-hydroxylation of acetophenones can be achieved through the oxidation of their enol ethers. ichem.md More relevant is the catalytic oxidation approach for the directional hydroxylation of m-nitroacetophenone to produce 2-hydroxy-3-nitroacetophenone. google.com This method utilizes the directing effect of the ketone and nitro groups. google.com

Green Chemistry Approaches in the Synthesis of this compound

In an effort to develop more environmentally friendly synthetic methods, a green synthesis of 2-hydroxy-3-nitroacetophenone has been developed. google.com This approach utilizes a catalytic oxidation reaction with a metal salt catalyst in a carboxylic acid solvent. google.com The key to this method is the use of the ketone and nitro groups in m-nitroacetophenone as bidentate directing groups to achieve directional hydroxylation. google.com This process significantly improves the yield compared to traditional nitration methods and reduces environmental impact. google.com

Table 3: Green Synthesis of 2-Hydroxy-3-nitroacetophenone via Catalytic Oxidation google.com

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) |

| Copper acetate (B1210297) monohydrate | 50% Acetic acid | 100-105 | 0.8 | 10 | 89 |

| Nickel acetate tetrahydrate | 49% Propionic acid | 100-105 | 1.0 | 10 | 92 |

| Palladium acetate | 51% Butyric acid | 50-55 | 0.5 | 5 | 87 |

Data sourced from a Chinese patent (CN104119228B).

Preparation of Key Intermediates and Analogues from this compound

This compound serves as a crucial starting material for the synthesis of other important chemical intermediates, primarily through the transformation of its nitro group.

Reduction of Nitro Group to Aminoacetophenone Analogues

The reduction of the nitro group in 2-hydroxy-3-nitroacetophenone to an amino group is a key step in the synthesis of various biologically active molecules. google.com This transformation yields 2-hydroxy-3-aminoacetophenone, a vital intermediate. google.com A common method for this reduction involves the use of iron powder in the presence of concentrated hydrochloric acid under reflux conditions. google.com This process provides a high yield and purity of the desired aminoacetophenone analogue. google.com

Synthesis of Halogenated and Alkoxy Derivatives

The introduction of halogen and alkoxy groups onto the this compound scaffold is achieved through carefully controlled reactions. These modifications can significantly alter the electronic properties and reactivity of the parent molecule.

The synthesis of halogenated derivatives often involves the direct nitration of a halogen-substituted 2-hydroxyacetophenone. For instance, 5'-Bromo-2'-hydroxy-3'-nitroacetophenone is prepared by the nitration of 5-bromo-2-hydroxyacetophenone. chemicalbook.com A common method involves using a mixture of nitric acid in acetic acid. chemicalbook.com Another approach utilizes the Fries rearrangement of an acetylated bromophenol, followed by nitration. google.com This multi-step process begins with the acetylation of p-bromophenol to form 4-bromophenyl acetate. This intermediate then undergoes a Fries rearrangement, catalyzed by a Lewis acid like aluminum chloride, to yield 5-bromo-2-hydroxyacetophenone. The final step is the nitration of this intermediate to produce the desired 5'-bromo-2'-hydroxy-3'-nitroacetophenone. google.com

Similarly, the synthesis of 5'-chloro-2'-hydroxy-3'-nitroacetophenone (B1630353) can be achieved through the nitration of 5-chloro-2-hydroxyacetophenone using a mixture of nitric acid and glacial acetic acid.

The synthesis of alkoxy derivatives, such as 2'-hydroxy-3'-methoxyacetophenone, can be accomplished via the demethylation of a dimethoxy precursor, like 2',3'-dimethoxyacetophenone, using aluminum chloride.

The following tables provide a summary of the synthetic methodologies for these derivatives.

| Product | Precursor(s) | Key Reagents | Reaction Type | Yield | Reference |

|---|---|---|---|---|---|

| 5'-Bromo-2'-hydroxy-3'-nitroacetophenone | 5-Bromo-2-hydroxyacetophenone | Nitric acid, Acetic acid | Nitration | 88% | chemicalbook.com |

| 5'-Bromo-2'-hydroxy-3'-nitroacetophenone | p-Bromophenol, Acetylation reagent | Lewis acid, Nitrating agent | Acetylation, Fries Rearrangement, Nitration | Not specified | google.com |

| 5'-Chloro-2'-hydroxy-3'-nitroacetophenone | 5-Chloro-2-hydroxyacetophenone | 90% Nitric acid, Glacial acetic acid | Nitration | 70-75% | |

| 2-Bromo-4'-hydroxy-3'-methoxy-5'-nitroacetophenone | 2-Bromo-4'-hydroxy-3'-methoxyacetophenone | Fuming nitric acid, Glacial acetic acid | Nitration | Not specified | prepchem.com |

| Product | Precursor(s) | Key Reagents | Reaction Type | Yield | Reference |

|---|---|---|---|---|---|

| 2'-Hydroxy-3'-methoxyacetophenone | 2',3'-Dimethoxyacetophenone | Aluminum chloride | Demethylation | Not specified |

Reactivity and Reaction Pathways

Intramolecular Cyclization Reactions

The specific arrangement of functional groups in 2-hydroxy-ω-nitroacetophenones facilitates intramolecular cyclization, a key process in the formation of fused ring systems.

A significant reaction of 2-hydroxy-ω-nitroacetophenones is their conversion into 2-oximinocoumaranones. When heated with pyridine (B92270), these compounds undergo a facile intramolecular cyclization. ias.ac.in This transformation has been established through spectral analysis and comparison with authentically synthesized samples. ias.ac.in The starting 2-hydroxy-ω-nitroacetophenones can be prepared via the hydrolysis of 3-nitro-4-hydroxycoumarins using an alkali solution. ias.ac.in

The table below summarizes the physical and spectral data for various 2-hydroxy-ω-nitroacetophenones that serve as precursors to oximinocoumaranones.

Table 1: Physical and Analytical Data of 2-hydroxy-ω-nitroacetophenones

| 2-hydroxy-ω-nitroacetophenone Substituent | Yield (%) | Melting Point (°C) | Molecular Formula | IR Data (cm⁻¹) |

|---|---|---|---|---|

| H | 75 | 105-106 | C₈H₇NO₄ | 3200 (-OH), 1650 (>C=O), 1560 (-NO₂) |

| 3-methyl | 80 | 126 | C₉H₉NO₄ | 3160 (-OH), 1650 (>C=O), 1565 (-NO₂) |

| 3-chloro | 83 | 103 | C₈H₆NO₄Cl | 3140 (-OH), 1660 (>C=O), 1565 (-NO₂) |

| 4-methyl | 72 | 114 | C₉H₉NO₄ | 3180 (-OH), 1650 (>C=O), 1560 (-NO₂) |

| 4-chloro | 73 | 117-118 | C₈H₆NO₄Cl | 3180 (-OH), 1650 (>C=O), 1560 (-NO₂) |

| 5-methyl | 88 | 134 | C₉H₉NO₄ | 3200 (-OH), 1650 (>C=O), 1560 (-NO₂) |

Data sourced from Venkateswara Rao, K. & Sundaramurthy, V. (1976). ias.ac.in

The resulting 2-oximinocoumaranones are yellow crystalline solids, soluble in 2% alkali, and form 2,4-DNP derivatives. ias.ac.in Their infrared spectra show characteristic absorption bands for a hydroxyl group (~3550 cm⁻¹), a carbonyl group (~1740 cm⁻¹), and a C=N bond (~1610 cm⁻¹). ias.ac.in

The mechanism for the formation of 2-oximinocoumaranones from 2-hydroxy-ω-nitroacetophenones in the presence of a base like pyridine involves an intramolecular nucleophilic attack. It is proposed that the phenoxide ion, formed by the deprotonation of the hydroxyl group, attacks the electrophilic carbon of the nitromethylene group. This is followed by the elimination of a water molecule to yield the final cyclized product. ias.ac.in The reaction is an example of an interesting self-condensation. ias.ac.in Further studies have confirmed that under various conditions, 2-hydroxy-2'-nitroacetophenone derivatives yield 2-oximinocoumaran-3-one structures. acs.org

Condensation Reactions Involving Derivatives

The amino derivative of 2-hydroxyacetophenone (B1195853), 2-hydroxy-2'-aminoacetophenone, obtained by the reduction of the nitro group, is a key intermediate for condensation reactions that lead to nitrogen-containing heterocyclic compounds.

The condensation of two molecules of a 2-hydroxy-2'-aminoacetophenone derivative can lead to the formation of a dihydropyrazine (B8608421). researchgate.net This dimerization reaction expands the heterocyclic scaffold to a six-membered ring containing two nitrogen atoms, demonstrating the utility of the aminoacetophenone precursor in building complex nitrogenous heterocycles. researchgate.netresearchgate.net

Kinetic and spectroscopic analyses have been employed to elucidate the mechanism of dihydropyrazine formation from 2-hydroxy-2'-aminoacetophenone. researchgate.net These studies have shown that the slow, rate-determining step of the condensation is the initial reaction between two molecules of the aminoketone to form an aminoalcohol intermediate. researchgate.net This finding is crucial for understanding and controlling the reaction to optimize the yield of the desired dihydropyrazine product.

Role as a Building Block in Complex Molecule Synthesis

2-Hydroxyacetophenone and its nitro and amino derivatives are valuable building blocks in the synthesis of a wide range of more complex molecules, particularly bioactive heterocycles. core.ac.uk Their utility stems from the multiple reactive sites that can be selectively addressed in multi-step synthetic sequences.

For instance, 2-hydroxyacetophenone is a key starting material in the synthesis of 4-hydroxycoumarin (B602359) and the anticoagulant drug warfarin. google.com The synthesis involves a base-catalyzed reaction with a carbonate ester, followed by cyclization and subsequent Michael addition for warfarin. google.com Furthermore, substituted 2-hydroxy-ω-nitroacetophenones can be used to synthesize functionalized chromenones through an intramolecular heteroannulation reaction with carbon disulfide. researchgate.net The resulting chromenones are themselves versatile intermediates for further functionalization. researchgate.net The condensation of various 2-hydroxyacetophenone derivatives with ethyl carboxylate esters is also an efficient route to naturally occurring chromones and their analogues, some of which exhibit significant cytotoxic and pesticidal activities. core.ac.uk

Synthesis of Heterocyclic Systems (e.g., Chromones, Flavones, Benzofurans)

2-Hydroxyacetophenones, including the nitro-substituted variants, are fundamental building blocks for the synthesis of a wide array of oxygen-containing heterocyclic compounds. The presence of the ortho-hydroxyl group and the acetyl group allows for cyclization reactions to form six-membered rings like chromones and flavones, as well as five-membered rings like benzofurans.

Chromones and Flavones:

The synthesis of flavones, a class of flavonoids, often commences from 2-hydroxyacetophenones. semanticscholar.orginnovareacademics.in Two classical methods are predominantly employed:

Baker-Venkataraman Rearrangement: This reaction involves the conversion of a 2-hydroxyacetophenone to its 2-acetoxy derivative, which then undergoes a base-catalyzed rearrangement to form a 1,3-diketone. wikipedia.orguta.edu Subsequent acid-catalyzed cyclodehydration of the diketone yields the flavone (B191248) or chromone (B188151) structure. semanticscholar.orgwikipedia.org The mechanism proceeds through the formation of an enolate, which attacks the ester carbonyl to form a cyclic intermediate that rearranges to the more stable phenolate, ultimately giving the 1,3-diketone upon workup. wikipedia.orguclan.ac.uk

Claisen-Schmidt Condensation: In this approach, 2-hydroxyacetophenone is condensed with an aromatic aldehyde in the presence of a base (like NaOH or KOH) to form a chalcone (B49325) (an α,β-unsaturated ketone). innovareacademics.inorientjchem.org This chalcone intermediate can then undergo oxidative cyclization, often using reagents like iodine in dimethyl sulfoxide (B87167) (DMSO), to yield the final flavone. innovareacademics.inorientjchem.org

The general synthetic pathways for flavones starting from 2-hydroxyacetophenones are summarized below:

| Starting Material | Key Intermediate | Reaction | Product |

| 2-Hydroxyacetophenone | 1,3-Diketone | Baker-Venkataraman Rearrangement | Flavone/Chromone |

| 2-Hydroxyacetophenone | Chalcone | Claisen-Schmidt Condensation | Flavone/Chromone |

For instance, various substituted flavone derivatives have been synthesized by reacting 2-hydroxyacetophenone with different aromatic aldehydes, followed by cyclization. innovareacademics.inorientjchem.org While these general methods are widely applicable, the synthesis of 6-amino-7-hydroxyflavone has been specifically achieved starting from 2′,4′-dihydroxy-5′-nitroacetophenone, highlighting the utility of nitro-substituted acetophenones in creating functionalized flavonoids. google.com

Benzofurans:

Substituted benzofurans can also be synthesized from o-hydroxyacetophenones. One method involves a Rap-Stoermer type reaction between o-hydroxyacetophenones and α-haloketones. arabjchem.org Another approach describes the synthesis of benzofuran-3(2H)-ones from o-hydroxyacetophenones through a two-step process involving azidation followed by a copper-catalyzed cycloaddition. asianpubs.org Furthermore, intramolecular cyclization of ketoesters derived from the acylation of o-hydroxyacetophenone can be induced by low-valent titanium to produce benzofurans in good yields. ajol.info

Introduction of Hydroxy and Nitro Moieties into Diverse Organic Frameworks

This compound and its isomers are valuable intermediates for introducing hydroxyl (-OH) and nitro (-NO₂) groups into various organic molecules. These functional groups are crucial for modulating the electronic properties and biological activities of the target compounds. biosynth.comcymitquimica.com

The compound serves as a key starting material in multi-step syntheses. For example, 2-hydroxy-3-nitroacetophenone is a critical precursor in the synthesis of Pranlukast, a drug used for treating asthma and allergic rhinitis. google.comgoogle.com The synthesis involves a series of reactions, including nitration of 2-hydroxyacetophenone to obtain the desired nitro-isomer, which is then further elaborated. google.comgoogle.com Similarly, it is used to construct benzoxazole (B165842) chalcone compounds that exhibit anti-tumor activity. google.com The presence of both the hydroxyl and the electron-withdrawing nitro group on the aromatic ring makes the compound a versatile platform for further chemical modifications.

A green synthesis method for 2-hydroxy-3-nitroacetophenone has been developed, which utilizes the ketone and nitro groups as bidentate directing groups for a metal-catalyzed directional hydroxylation of m-nitroacetophenone, significantly improving the yield over traditional nitration methods. google.com

Transition Metal Complexation Reactions

The presence of the hydroxyl group and the acetyl carbonyl group, often modified into an azomethine (C=N) group, makes this compound an excellent platform for designing ligands for transition metal complexation.

Formation of Schiff Base Ligands from this compound Derivatives (e.g., 2-hydroxy-3-nitroacetophenyl amino guanidine (B92328), 2-hydroxy-5-methyl-3-nitroacetophenone thiazole)

Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. Derivatives of this compound are readily converted into Schiff base ligands, which are of great interest in coordination chemistry due to their wide range of applications. ajrconline.orgnih.gov

2-hydroxy-3-nitroacetophenyl amino guanidine (HNAPAG):

This Schiff base ligand is synthesized by the condensation reaction between 2-hydroxy-3-nitroacetophenone and aminoguanidine (B1677879). The reaction typically involves refluxing a methanolic solution of 2-hydroxy-3-nitroacetophenone with an acidic solution of aminoguanidine bicarbonate. journalofchemistry.org Upon cooling, the yellowish Schiff base precipitates and can be purified by recrystallization from alcohol. journalofchemistry.org

2-hydroxy-5-methyl-3-nitroacetophenone thiazole (B1198619):

This ligand is prepared through the condensation of 2-hydroxy-5-methyl-3-nitroacetophenone with an appropriate aminothiazole derivative, such as 2-amino-4-phenylthiazole. ajrconline.org The reaction is usually carried out by refluxing the two components in an ethanol (B145695) solution. ajrconline.orgjocpr.com The resulting Schiff base can be isolated as a solid upon cooling. jocpr.com These thiazole-derived Schiff bases are noted for their biological potency and synthetic flexibility. ajrconline.org

Coordination Chemistry of Metal Complexes with this compound Derived Ligands

Schiff bases derived from 2-hydroxyacetophenones are versatile chelating agents, capable of coordinating with a variety of metal ions to form stable complexes. asianpubs.orgorientjchem.org The coordination typically involves the deprotonated phenolic oxygen and the nitrogen atom of the azomethine group. asianpubs.org

Complexes of 2-hydroxy-3-nitroacetophenyl amino guanidine (HNAPAG):

The HNAPAG ligand has been shown to form complexes with a range of 3d transition metals, including Cr(III), Mn(II), Fe(II), Fe(III), Co(II), Co(III), Ni(II), and Cu(II). journalofchemistry.org Spectral analysis reveals that HNAPAG acts as a tridentate ligand, coordinating to the metal center through three key sites:

The phenolic oxygen (C-O)

The nitrogen atom of the azomethine group (C=N)

The nitrogen atom of the imine group (C=NH) of the guanidine moiety journalofchemistry.org

The nitro group on the phenyl ring generally does not participate in the coordination. journalofchemistry.org The stoichiometry of the complexes is typically 1:2 (metal:ligand). journalofchemistry.org Molar conductance measurements indicate that complexes with trivalent metals like Cr(III) and Fe(III) behave as 1:1 electrolytes, while divalent metal complexes are non-electrolytic in nature. journalofchemistry.org The magnetic properties of these complexes have also been studied, with some, like the Mn(II) complex, suggesting a binuclear structure due to subnormal magnetic moments, possibly arising from metal-metal interactions. journalofchemistry.org

Complexes of 2-hydroxy-5-methyl-3-nitroacetophenone thiazole:

This Schiff base ligand, derived from the condensation of 2-hydroxy-5-methyl-3-nitroacetophenone and a thiazole derivative, acts as a charged bidentate ligand. ajrconline.org It forms complexes with metals such as Co(II), Ni(II), Cu(II), and Zn(II). ajrconline.org The coordination with the metal ion occurs through the phenolic oxygen and the azomethine nitrogen. ajol.info These complexes are typically colored solids, stable in air, and soluble in organic solvents like DMF and DMSO. ajrconline.orgajol.info

The coordination behavior of these ligands is summarized in the table below:

| Ligand | Metal Ions | Denticity | Donor Atoms |

| 2-hydroxy-3-nitroacetophenyl amino guanidine | Cr(III), Mn(II), Fe(II), Fe(III), Co(II), Co(III), Ni(II), Cu(II) | Tridentate | Phenolic O, Azomethine N, Imine N |

| 2-hydroxy-5-methyl-3-nitroacetophenone thiazole | Co(II), Ni(II), Cu(II), Zn(II) | Bidentate | Phenolic O, Azomethine N |

The study of these metal complexes is driven by their potential applications in various fields, stemming from their diverse structural and electronic properties. ajrconline.orgnih.gov

Spectroscopic and Advanced Characterization for Research

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone in the characterization of 2-Hydroxy-2'-nitroacetophenone, offering deep insights into its molecular structure, functional groups, and the nuances of its hydrogen bonding.

FT-IR spectroscopy serves as a powerful tool for identifying the functional groups and vibrational modes within this compound. Analysis of the FT-IR spectrum reveals characteristic bands that are sensitive to the molecule's structural arrangement, including the presence of different polymorphic forms.

In studies of a nitro-derivative of o-hydroxy acetophenone (B1666503), FT-IR spectra measured over a wide temperature range have been instrumental in identifying spectral bands that are most sensitive to phase transitions and conformational equilibrium chemicalbook.com. For instance, the hydroxyl (OH) and carbonyl (C=O) stretching vibrations are of particular interest. The in-plane bending mode of the hydroxyl group, δ(OH), is often coupled with the stretching vibrations of the phenyl ring chemicalbook.com. A broad band observed around 860 cm⁻¹ in one polymorph and at 838 cm⁻¹ in another has been assigned to the out-of-plane bending mode of the hydroxyl group, γ(OH) chemicalbook.com.

The carbonyl group's stretching vibration is also a key indicator of the molecular environment. In related studies of 2'-hydroxyacetophenone (B8834) adsorbed on a catalyst surface, distinct bands for physisorbed and chemisorbed C=O stretching were identified at 1641 cm⁻¹ and 1621 cm⁻¹, respectively ajol.info. This indicates a weakening of the C=O bond upon interaction with other surfaces or molecules. Furthermore, a strong interaction of the phenolic OH group with a catalyst surface was suggested by the disappearance of OH stretching bands (around 1321-1356 cm⁻¹) and the appearance of a new C-O stretching band at 1336 cm⁻¹ ajol.info. These findings highlight the sensitivity of FT-IR in probing the intermolecular interactions of this compound.

Table 1: Selected FT-IR Vibrational Modes for a Nitro-Derivative of o-Hydroxy Acetophenone

| Vibrational Mode | Wavenumber (cm⁻¹) - Polymorph I | Wavenumber (cm⁻¹) - Polymorph II | Description |

|---|---|---|---|

| γ(OH) | 860 | 838 | Out-of-plane bending of the hydroxyl group. chemicalbook.com |

Note: Data is based on a closely related nitro-derivative of o-hydroxy acetophenone.

Complementing FT-IR, FT-Raman spectroscopy provides further detail on the vibrational modes of this compound, particularly for non-polar functional groups. Studies on polymorphic forms of a nitro-derivative of o-hydroxy acetophenone have utilized Raman spectroscopy to investigate their structural differences chemicalbook.com. The technique is adept at probing the vibrations of the carbon skeleton and the nitro group. The analysis of Raman spectra, in conjunction with FT-IR, allows for a more complete assignment of the vibrational modes of the molecule chemicalbook.com. This comprehensive vibrational analysis is crucial for understanding the subtle structural variations between different solid-state forms of the compound.

Inelastic Incoherent Neutron Scattering (IINS) is a highly specific technique for studying the dynamics of hydrogen atoms, making it exceptionally well-suited for investigating the hydrogen bonds in this compound chemicalbook.com. The large incoherent scattering cross-section of hydrogen allows its vibrations to be observed with high sensitivity chemicalbook.com.

Research on a nitro-derivative of o-hydroxy acetophenone has employed IINS to gain a deeper insight into its vibrational spectra and conformational polymorphism chemicalbook.com. By comparing the IINS spectra of the normal compound and its deuterated analogue (CNK and CNK-OD), a clear assignment of the vibrations of the hydroxyl group and the hydrogen bridge (νσ(OHO)) was achieved. The IINS spectra, measured at low temperatures, confirmed the presence of two polymorphic forms and showed that most bands appeared as doublets, reinforcing the evidence of polymorphism chemicalbook.com. This technique provides direct experimental verification of the vibrational modes associated with hydrogen bonding, which is a critical aspect of the molecular chemistry of this compound chemicalbook.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H NMR and ¹³C NMR data for this compound were not available in the consulted research literature.

Specific ¹H NMR chemical shift assignments for this compound are not provided in the available search results.

Specific ¹³C NMR chemical shift assignments for this compound are not provided in the available search results.

Mass Spectrometry (MS) in Structural Elucidation and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for the structural elucidation of organic compounds, providing critical information about a molecule's mass and its fragmentation behavior. In the analysis of this compound, electron impact (EI) ionization is commonly employed, which involves bombarding the molecule with high-energy electrons. This process generates a molecular ion (M•+), a radical cation corresponding to the intact molecule, whose mass-to-charge ratio (m/z) confirms the molecular weight. whitman.edu The molecular ion of this compound (C₈H₇NO₄) has an expected molecular weight of approximately 181.15 g/mol . sigmaaldrich.com

Following ionization, the high internal energy of the molecular ion causes it to undergo fragmentation, breaking down into smaller, characteristic ions. The resulting mass spectrum displays the relative abundance of these fragments, creating a unique fingerprint that aids in structure determination. The fragmentation patterns of acetophenones are well-documented and typically involve cleavages adjacent to the carbonyl group. libretexts.orgcore.ac.uk

For this compound, the fragmentation is influenced by its functional groups: the hydroxyl (-OH), nitro (-NO₂), and acetyl (-COCH₃) groups on the aromatic rings. Key fragmentation pathways include:

Alpha-Cleavage: The bond between the carbonyl carbon and the methyl group can break, leading to the loss of a methyl radical (•CH₃, 15 Da). This is a common fragmentation for ketones and would result in a prominent peak at m/z 166. youtube.com Another alpha-cleavage can occur on the other side of the carbonyl group, leading to the formation of a stable acylium ion (CH₃CO⁺) at m/z 43. core.ac.uk

Loss of Neutral Molecules: The molecular ion can lose small, stable neutral molecules. For instance, the loss of water (H₂O, 18 Da) can occur, particularly in molecules with a hydroxyl group, though this is more common in alcohols. youtube.com The nitro group can be eliminated as nitrogen monoxide (NO, 30 Da) or nitrogen dioxide (NO₂, 46 Da).

Cleavage of the C-C bond between the rings: The bond connecting the two substituted phenyl rings can rupture, leading to fragments corresponding to each ring system.

The analysis of these fragmentation patterns allows researchers to piece together the structure of the parent molecule. The most abundant fragment ion in the spectrum is designated as the base peak. whitman.edu

| Predicted Fragment Ion | m/z Value | Associated Neutral Loss |

|---|---|---|

| [C₈H₇NO₄]•+ (Molecular Ion) | 181 | - |

| [M - CH₃]⁺ | 166 | •CH₃ |

| [M - NO₂]⁺ | 135 | •NO₂ |

| [CH₃CO]⁺ | 43 | •C₆H₄(OH)C₆H₄NO₂ |

Electronic Spectroscopy (e.g., UV-Vis) for Metal Complexes and Chromophores

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a valuable tool for characterizing compounds containing chromophores and for studying the formation and properties of their metal complexes. The aromatic rings and the nitro and carbonyl functional groups in this compound make it an effective chromophore, capable of absorbing light in the UV-Vis region. The absorption of UV-Vis radiation promotes electrons from a ground electronic state to a higher energy excited state.

The UV-Vis spectrum of a ligand like this compound or its derivatives typically displays absorption bands corresponding to two main types of electronic transitions:

π → π* transitions: These high-intensity absorptions, usually occurring at shorter wavelengths, arise from the excitation of electrons from π bonding orbitals to π* anti-bonding orbitals within the aromatic rings.

n → π* transitions: These are lower-intensity absorptions at longer wavelengths, resulting from the excitation of non-bonding electrons (from the oxygen atoms of the hydroxyl and carbonyl groups) to π* anti-bonding orbitals.

When a ligand derived from this compound, such as a Schiff base, coordinates with a metal ion, the electronic spectrum undergoes significant changes. orientjchem.orgsphinxsai.com This coordination perturbs the electronic energy levels of the ligand. The formation of a metal complex often leads to a bathochromic (red) shift of the π → π* and n → π* transitions, indicating a change in the electronic environment upon chelation. sphinxsai.com

In the case of transition metal complexes, additional absorption bands may appear in the visible region of the spectrum. These bands are attributed to d-d transitions , which involve the excitation of electrons between d-orbitals of the metal ion that have been split in energy by the ligand field. The position and intensity of these bands provide information about the coordination geometry of the metal center (e.g., octahedral, square planar) and the nature of the metal-ligand bonding. orientjchem.orgrasayanjournal.co.in For instance, studies on complexes of Co(II), Ni(II), and Cu(II) with Schiff bases derived from hydroxyacetophenone have used UV-Vis spectra to propose octahedral or square planar geometries. orientjchem.orgrasayanjournal.co.inresearchgate.net The binding of different metal ions such as Fe(II), Ni(II), Co(II), and Zn(II) to an enzyme active site can also induce distinct changes in the UV absorption spectrum, which can be used to study the thermodynamics of metal-protein interactions. nih.gov

| Compound Type | Transition | Typical Wavelength Range (nm) | Assignment |

|---|---|---|---|

| Free Ligand | π → π | 270-280 | Aromatic System |

| Free Ligand | n → π | 310-320 | Azomethine/Carbonyl Group |

| Metal Complex | Ligand Bands | Shifted (e.g., >280 nm, >320 nm) | Coordination-induced shift |

| Transition Metal Complex | d-d | 400-700 | Metal ion d-orbital transitions |

X-ray Diffraction Studies of Related Derivatives and Polymorphism

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing. While specific XRD data for this compound is not detailed in the provided sources, extensive studies on closely related nitro-derivatives of o-hydroxy acetophenone shed light on its likely solid-state behavior, particularly the phenomenon of polymorphism. nih.govresearchgate.net

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. nih.gov These different forms, or polymorphs, can exhibit different physical properties. Research on 5-chloro-3-nitro-2-hydroxyacetophenone, an analogue of the subject compound, has revealed the existence of at least two polymorphic forms, which can be obtained by varying crystallization conditions such as the rate of solvent evaporation and solvent polarity. nih.govresearchgate.net

The structural differences between the polymorphs of this related compound were elucidated using single-crystal X-ray diffraction. nih.gov Key findings include:

Different Crystal Systems: The two polymorphs were found to crystallize in different space groups (e.g., Pccn and P2₁/c), indicating fundamentally different arrangements of the molecules in the crystal lattice. nih.gov

Conformational Differences: The primary distinction between the polymorphs was the orientation of the nitro group relative to the aromatic ring. In one form, the nitro group showed significant disorientation, suggesting dynamic behavior in the solid state, while in the other, its position was more defined. nih.gov

Influence of Hydrogen Bonding: Intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen is a defining feature of o-hydroxy acetophenones. This interaction significantly influences molecular conformation and subsequent crystal packing. researchgate.net

These studies demonstrate that the interplay of functional groups (hydroxyl, nitro, acetyl) and intermolecular forces dictates the resulting crystal structure. It is highly probable that this compound would also exhibit polymorphism, with different crystalline forms being accessible through controlled crystallization experiments. XRD analysis would be essential to characterize these forms and understand the structure-property relationships. nih.gov

| Parameter | Polymorph I | Polymorph II |

|---|---|---|

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pccn | P2₁/c |

| Temperature (K) | 200 | 100 |

| Key Structural Feature | Disordered nitro group position | Defined nitro group orientation |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules. worldscientific.comuit.no It is extensively used to study ortho-hydroxy acetophenone (B1666503) derivatives, providing valuable insights into their molecular geometry, reactivity, and intramolecular interactions. researchgate.netsemanticscholar.org

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For ortho-hydroxy acetophenone derivatives, these calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, help in understanding the planarity of the molecule and the influence of substituents on bond lengths and angles. tandfonline.comwseas.com

For instance, in related compounds, the attachment of carbonyl and hydroxyl groups to the phenyl ring can cause deviations in bond angles from the ideal 120°. tandfonline.com These structural changes can be attributed to intramolecular charge transfer interactions. The planarity between the carbonyl group and the phenyl ring is a key feature, influencing the electronic properties of the molecule. doi.org X-ray diffraction studies on crystals of compounds like 5-chloro-3-nitro-2-hydroxyacetophenone confirm the molecular structures predicted by DFT calculations. researchgate.netresearchgate.net

Table 1: Representative Calculated Structural Parameters for Acetophenone Derivatives

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C=O Bond Length | Length of the carbonyl double bond | ~1.22 Å |

| C-O Bond Length | Length of the hydroxyl single bond | ~1.42 Å |

| C-C-C Bond Angle | Angle within the phenyl ring | Deviates from 120° due to substituents |

Note: Values are generalized from studies on related acetophenone derivatives.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

A smaller energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and polarizability. nih.gov DFT calculations are used to determine these energy levels and the corresponding energy gap. For example, the HOMO-LUMO energy gap for 2-hydroxyacetophenone (B1195853) methanesulfonylhydrazone was calculated to be 4.65 eV. wseas.com Time-dependent DFT (TD-DFT) is further used to calculate electronic excitation energies and predict the molecule's absorption spectra in the UV-Visible range. semanticscholar.orgnih.gov

Table 2: Frontier Molecular Orbital (FMO) Data for a Related Acetophenone Derivative

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -0.26751 | Corresponds to the electron-donating ability |

| ELUMO | -0.18094 | Corresponds to the electron-accepting ability |

Data from a study on a related organic molecule, illustrating typical output from DFT calculations. nih.gov

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic delocalization within a molecule. worldscientific.com It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their stabilization energy (E(2)). nih.gov

In ortho-hydroxy acetophenone derivatives, NBO analysis is particularly useful for studying the strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. This analysis can confirm charge delocalization, hyperconjugative interactions, and the stability endowed by such bonds. tandfonline.com For example, NBO analysis can reveal the donation of electron density from the lone pairs of the oxygen atoms to adjacent anti-bonding orbitals, which stabilizes the molecule. tandfonline.comnih.gov

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. researchgate.netwolfram.com It is used to predict how a molecule will interact with other chemical species and to identify sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. researchgate.net

In an MEP map, electron-rich regions, which are prone to electrophilic attack, are typically colored red. Electron-deficient regions, susceptible to nucleophilic attack, are colored blue. Green areas represent regions of neutral potential. researchgate.netresearchgate.net For nitro-substituted hydroxyacetophenones, the oxygen atoms of the nitro and carbonyl groups are expected to be the most electron-rich (red) regions, while the hydrogen of the hydroxyl group would be an electron-deficient (blue) site. semanticscholar.org

Molecules with conjugated π-electron systems and significant charge asymmetry, often found in donor-π-acceptor frameworks, can exhibit nonlinear optical (NLO) properties. researchgate.net These materials interact with intense light to produce new frequencies, a property useful in photonics and optoelectronics. nih.govnih.gov

Computational methods, particularly DFT, are used to predict the NLO response of molecules by calculating their hyperpolarizability (β). A high hyperpolarizability value indicates a strong NLO response. Studies on related acetophenone derivatives show they are promising candidates for NLO applications due to their electronic structure. wseas.comdoi.org For instance, the first static hyperpolarizability of 2-hydroxyacetophenone methanesulfonylhydrazone was calculated to be significantly larger than that of the standard NLO material, urea. wseas.com

Studies on Intramolecular Interactions

A defining feature of ortho-hydroxy acetophenone derivatives is the presence of a strong intramolecular hydrogen bond (IMHB) between the hydrogen of the phenolic hydroxyl group and the oxygen of the adjacent acetyl group. nih.govresearchgate.net This interaction plays a crucial role in the structure, stability, and chemical behavior of these compounds. researchgate.netnih.gov

DFT calculations are instrumental in studying these interactions. They can be used to calculate the potential energy curves for processes like the rotation of the nitro group or the isomerization of the hydroxyl group, which can lead to different conformers. nih.gov For example, in 2-hydroxy-5-methyl-3-nitroacetophenone, DFT calculations showed that an isomer with a hydrogen bond to the nitro group is more stable in the gas phase than the isomer with the hydrogen bond to the acetyl group. researchgate.net The presence and strength of the IMHB are confirmed by both computational analysis (like NBO) and experimental methods such as IR spectroscopy. nih.govniscpr.res.in This hydrogen bonding is a key factor in the unique physicochemical properties of this class of compounds. researchgate.net

Analysis of Intramolecular Hydrogen Bonding and its Influence on Stability

Derivatives of ortho-hydroxy acetophenone are characterized by the potential for intramolecular hydrogen bonds (IMHBs), which significantly influence their structure and stability. researchgate.net In the case of nitro-substituted analogs like 2-Hydroxy-2'-nitroacetophenone, two primary conformational isomers are possible, distinguished by the acceptor group for the hydroxyl proton. These are:

A conformation involving a hydrogen bond between the hydroxyl group's hydrogen and the carbonyl group's oxygen (O–H⋯O=C).

A conformation where the hydrogen bond forms between the hydroxyl hydrogen and an oxygen atom of the nitro group (O–H⋯O=N). mdpi.com

Density Functional Theory (DFT) calculations performed on related compounds, such as 2-hydroxy-5-methyl-3-nitroacetophenone, indicate that the isomer featuring the intramolecular hydrogen bond to the nitro group is more stable. researchgate.net The energy difference is reported to be approximately 7.3 kJ·mol⁻¹. researchgate.net This increased stability is attributed to the strong electron-withdrawing nature of the nitro group, which enhances its ability to act as a hydrogen bond acceptor. The presence of these competing hydrogen bonds leads to a conformational equilibrium that can be influenced by external factors such as solvent polarity. researchgate.net

| Hydrogen Bond Type | Description | Relative Stability | Supporting Evidence |

|---|---|---|---|

| O–H⋯O=N | Hydrogen bond forms between the hydroxyl proton and an oxygen of the nitro group. | More stable isomer. researchgate.net | DFT calculations show a lower ground-state energy by ~7.3 kJ·mol⁻¹ in related compounds. researchgate.net |

| O–H⋯O=C | Hydrogen bond forms between the hydroxyl proton and the oxygen of the acetyl group. | Less stable isomer. researchgate.net | Higher calculated energy compared to the O–H⋯O=N conformer. researchgate.net |

Conformational Analysis and Polymorphism Studies

The existence of different stable conformers due to intramolecular hydrogen bonding and the rotation of functional groups can lead to the phenomenon of conformational polymorphism, where a single compound crystallizes into different solid-state forms. mdpi.comnih.gov Theoretical and experimental studies on 5-chloro-3-nitro-2-hydroxyacetophenone, a closely related derivative, have demonstrated this phenomenon. nih.govnih.gov

DFT calculations were employed to map the potential energy curves for the rotation of the nitro group and the isomerization of the hydroxyl group (the switching of the hydrogen bond between the carbonyl and nitro groups). mdpi.comnih.gov These calculations predicted the existence of stable and metastable states that could be trapped in a crystal lattice. mdpi.com Experimental work confirmed these predictions, identifying two distinct polymorphic forms of the compound obtained through different crystallization conditions (slow and fast evaporation from polar and non-polar solutions). nih.govnih.gov These polymorphs were thoroughly investigated using a combination of techniques including Infrared (IR) and Raman spectroscopy, X-ray diffraction, and Differential Scanning Calorimetry (DSC), which revealed a phase transition in one of the forms. mdpi.comresearchgate.net The results highlight the direct link between intramolecular dynamics, such as hydrogen bond isomerization, and macroscopic phenomena like polymorphism. mdpi.com

| Property | Polymorph I | Polymorph II | Reference |

|---|---|---|---|

| Formation Condition | Slow evaporation of polar solutions. | Fast evaporation of non-polar solutions. | nih.gov |

| Phase Transition | Exhibits a phase transition upon heating. | No phase transition observed under similar conditions. | mdpi.comnih.gov |

| Spectroscopic Signature (δ(NO2) Raman) | Band at 900 cm⁻¹. | Band shifts to 881 cm⁻¹. | nih.gov |

| Spectroscopic Signature (νsym(NO2) Raman) | Band at 1346 cm⁻¹. | Band shifts to 1357 cm⁻¹. | nih.gov |

Reaction Mechanism Modeling

Theoretical Elucidation of Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating the mechanisms of molecular transformations, including conformational changes that can be considered elementary reactions. For derivatives of this compound, the key intramolecular dynamic processes are the isomerization of the hydroxyl group (proton transfer between the two acceptor oxygen atoms) and the rotation of the nitro group around the C-N bond. nih.gov

DFT calculations have been used to model the potential energy surfaces for these processes, allowing for the estimation of the energy barriers, or transition states, that separate the stable conformers. nih.gov For the related 5-chloro-3-nitro-2-hydroxyacetophenone, the barrier for the hydroxyl group reorientation was calculated, defining the transition state for the O–H⋯O=C ⇌ O–H⋯O=N isomerization. mdpi.comnih.gov Similarly, the energy barrier for the rotation of the nitro group was also determined. mdpi.com These theoretical models provide a quantitative understanding of the feasibility and kinetics of these intramolecular transformations, which are fundamental to the compound's dynamic behavior and its propensity to form different polymorphs. nih.gov

Quantum Chemical Insights into Adsorption Mechanisms (e.g., corrosion inhibition)

Quantum chemical methods are widely used to investigate the mechanisms by which organic molecules inhibit metal corrosion. nih.gov The effectiveness of an inhibitor is largely dependent on its ability to adsorb onto the metal surface, forming a protective barrier. Theoretical calculations can provide insight into the electronic properties of a molecule like this compound that govern its interaction with a metal surface.

The adsorption process typically involves the donation of electrons from the inhibitor's high-energy occupied molecular orbitals to the metal's vacant d-orbitals, and possible back-donation from the metal to the inhibitor's low-energy unoccupied orbitals. nih.gov Key parameters calculated through quantum chemistry, such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ), are correlated with inhibition efficiency. A high EHOMO value suggests a greater tendency to donate electrons, while a low ELUMO value indicates a higher capacity to accept electrons. The presence of heteroatoms (O, N) and the π-electrons of the aromatic ring in this compound make it a promising candidate for effective adsorption on metal surfaces. nih.gov

| Parameter | Symbol | Significance in Adsorption Mechanism | Reference |

|---|---|---|---|

| Energy of Highest Occupied Molecular Orbital | EHOMO | Relates to the molecule's ability to donate electrons. Higher values indicate stronger donation and better inhibition. | |

| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Relates to the molecule's ability to accept electrons. Lower values indicate stronger back-donation. | |

| Energy Gap | ΔE | Indicates the reactivity of the inhibitor molecule. A smaller ΔE value suggests higher reactivity. | |

| Dipole Moment | μ | A higher dipole moment may increase the adsorption of the inhibitor on the metal surface. | |

| Fraction of Electrons Transferred | ΔN | Indicates the tendency of the molecule to donate electrons to the metal surface. |

Molecular Orbital Calculations (e.g., Semi-empirical and ab initio) for Substituent Effects

Molecular orbital calculations, using methods ranging from semi-empirical to more rigorous ab initio and DFT approaches, are essential for understanding how chemical modifications affect a molecule's electronic structure and properties. researchgate.net For this compound, adding various substituents to the phenyl ring would significantly alter its behavior.

Applications and Advanced Research Directions in Chemical Science

Utility in the Construction of Functional Organic Molecules

2-Hydroxy-2'-nitroacetophenone is a valuable precursor in organic synthesis, enabling the construction of a variety of functional molecules. Its reactive sites can be selectively targeted to build complex molecular scaffolds, making it a key intermediate in the synthesis of both biologically active compounds and advanced organic materials.

The structure of this compound is integral to the synthesis of several classes of biologically important compounds. It is particularly noted for its role in creating precursors for pharmaceuticals and naturally occurring bioactive molecules like flavones and chromones.

Precursors for Anti-allergic/Anti-asthma Compounds: A closely related isomer, 2-hydroxy-3-nitroacetophenone, is a critical intermediate in the synthesis of Pranlukast, a medication used for the treatment of allergies and asthma google.comchemistryviews.org. The synthesis pathway highlights the importance of the hydroxy-nitroacetophenone scaffold in building leukotriene receptor antagonists patsnap.com. Biosynthetic routes to produce these precursors, such as the multi-enzyme synthesis of 3-amino-2-hydroxy acetophenone (B1666503) from m-nitroacetophenone, are being explored as more environmentally friendly alternatives to traditional chemical synthesis chemistryviews.org.

Synthesis of Flavones and Chromones: 2-hydroxyacetophenone (B1195853) derivatives are fundamental starting materials for synthesizing flavones and chromones, which are classes of flavonoids known for their diverse biological activities innovareacademics.inresearchgate.netinnovareacademics.in. The common synthetic route is the Claisen-Schmidt condensation, where a 2-hydroxyacetophenone reacts with an aromatic aldehyde in the presence of a base to form a chalcone (B49325) intermediate innovareacademics.inwisdomlib.org. This chalcone then undergoes cyclization to yield the final flavone (B191248) or chromone (B188151) structure researchgate.netinnovareacademics.innih.gov. This compound can be employed in this pathway to produce nitro-substituted flavones, which are of interest for their potential pharmacological properties.

Table 1: Synthesis of Flavones from 2-Hydroxyacetophenone Derivatives This table provides an interactive overview of the general synthesis process.

| Step | Reactants | Intermediate/Product | Reaction Type |

|---|---|---|---|

| 1 | 2-Hydroxyacetophenone derivative + Substituted aromatic aldehyde | Chalcone derivative | Claisen-Schmidt Condensation |

The nitroaromatic structure of this compound suggests its utility in the field of materials science. Specifically, the related compound 2'-nitroacetophenone (B117912) is recognized as an important intermediate in the production of photosensitive materials chemicalbook.comsigmaaldrich.com. This application stems from the photochemical properties of the nitro group. The presence of both a nitro and a hydroxyl group in this compound provides opportunities for creating specialized photosensitive polymers and other materials where these functional groups can influence the material's response to light.

Role in Coordination Chemistry

The oxygen and potential nitrogen donor atoms in derivatives of this compound make it an excellent candidate for use in coordination chemistry. It serves as a precursor to ligands that can form stable complexes with a variety of transition metals.

This compound can be readily converted into more complex ligands, such as Schiff bases, which are highly effective chelating agents journalofchemistry.orgresearchgate.net. For instance, by condensing it with compounds containing primary amine groups like hydrazine (B178648) or aminoguanidine (B1677879), Schiff base ligands are formed journalofchemistry.orgorientjchem.org. These ligands can then coordinate with a range of divalent and trivalent transition metal ions, including Co(II), Ni(II), Cu(II), Cr(III), Mn(II), Fe(II), and Fe(III), to create stable metal complexes journalofchemistry.orgorientjchem.orgasianpubs.org.

The study of metal complexes derived from 2-hydroxy-nitroacetophenone-based ligands provides valuable insight into ligand-metal interactions.

Coordination Behavior: Schiff base ligands derived from this compound typically act as bidentate or tridentate ligands, binding to the metal center through the phenolic oxygen and the azomethine nitrogen atom journalofchemistry.orgorientjchem.org. Spectroscopic studies, such as IR spectroscopy, confirm this coordination. A shift in the C-O stretching frequency of the phenolic group and the C=N stretching frequency of the azomethine group upon complexation indicates their involvement in bonding with the metal ion orientjchem.org. The nitro group, however, generally remains unaltered and does not participate in the coordination journalofchemistry.orgorientjchem.org.

Complex Characteristics: The resulting transition metal complexes exhibit distinct structural and physical properties. Based on magnetic susceptibility and spectral data, these complexes often adopt specific geometries, such as octahedral or square pyramidal structures orientjchem.orgasianpubs.org. The choice of the central metal ion and the specific structure of the ligand play a crucial role in determining the final geometry and characteristics of the complex nih.gov.

Table 2: Characteristics of Transition Metal Complexes with Ligands Derived from Hydroxy-Nitroacetophenone Analogues This interactive table summarizes the properties of typical complexes.

| Metal Ion | Ligand Type | Coordination | Probable Geometry |

|---|---|---|---|

| Co(II) | Hydrazone Schiff Base | Bidentate (O, N) | Octahedral |

| Ni(II) | Hydrazone Schiff Base | Bidentate (O, N) | Octahedral |

| Cu(II) | Hydrazone Schiff Base | Bidentate (O, N) | Octahedral |

| Cr(III) | Aminoguanidine Schiff Base | Tridentate | - |

Applications in Materials Science

Beyond its role as a precursor for photosensitive materials, the broader applications of this compound in materials science are an emerging area of research. Its ability to participate in polymerization reactions and to be incorporated into larger molecular frameworks makes it a candidate for the development of functional polymers and specialty chemicals. The presence of the nitro group can impart specific electronic properties, while the hydroxyl group offers a site for further chemical modification, potentially leading to the creation of new materials with tailored optical, electronic, or thermal properties.

Investigation as Components in Corrosion Inhibition Systems

Currently, there is a notable absence of specific research in publicly available scientific literature investigating the direct application of this compound as a primary corrosion inhibitor. While studies have been conducted on structurally similar compounds, such as 2'-hydroxy-acetophenone and other acetophenone derivatives, which have demonstrated corrosion inhibition properties, direct data for this compound is not available. researchgate.net Therefore, a detailed analysis of its performance and mechanism in corrosion inhibition systems cannot be provided at this time. Further experimental research is required to determine its potential efficacy in this application.

Development of Novel Synthetic Methodologies Utilizing this compound as a Key Intermediate

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical field. Its chemical structure, featuring hydroxyl, carbonyl, and nitro functional groups, allows for a variety of chemical transformations, making it a versatile building block for the construction of heterocyclic compounds and other pharmacologically active agents.

One of the most significant applications of this compound is as a key precursor in the synthesis of Pranlukast, a leukotriene receptor antagonist used in the management of asthma. patsnap.com The synthesis of Pranlukast from this intermediate involves a series of reactions that construct the final complex molecular framework.

Several synthetic methodologies have been developed to produce this compound itself, reflecting its importance as an intermediate. These methods aim to improve yield, reduce environmental impact, and lower production costs.

A patented green synthesis method highlights the use of m-nitroacetophenone as a starting material. google.com This process utilizes the directing effects of the ketone and nitro groups to achieve regioselective hydroxylation, offering a more environmentally friendly alternative to traditional nitration of o-hydroxyacetophenone, which often results in lower yields and isomeric mixtures that are challenging to separate. google.com

Another patented method describes a four-step synthesis starting from phenol, involving methyl vulcanization, nitration, acetylation, and desulfurization. patsnap.com This route is presented as a high-yield, low-cost process suitable for industrial-scale production. patsnap.com

The following table summarizes some of the synthetic approaches for this compound:

| Starting Material | Key Transformation | Advantages | Reference |

| m-Nitroacetophenone | Catalytic oxidation and directional hydroxylation | Environmentally friendly, improved yield | google.com |

| Phenol | Four-step process (methyl vulcanization, nitration, acetylation, desulfurization) | High yield, low cost, suitable for industrialization | patsnap.com |

| o-Hydroxyacetophenone | Nitration | Direct route | Lower yield due to isomer formation |

The development of these novel synthetic methodologies underscores the significance of this compound as a pivotal intermediate in organic synthesis. Further research in this area is likely to focus on developing even more efficient, sustainable, and cost-effective pathways to this important compound and its derivatives.

Future Perspectives and Emerging Research Avenues

Exploration of New Reaction Pathways and Transformations

The unique arrangement of functional groups in 2-Hydroxy-2'-nitroacetophenone makes it an ideal precursor for the synthesis of complex heterocyclic systems, which are cornerstones in medicinal chemistry and materials science. nih.gov Future research will likely focus on leveraging its inherent reactivity to forge novel molecular architectures.

One promising avenue is the utilization of the active methyl group of the acetyl moiety in condensation reactions. For instance, Claisen-Schmidt condensation with various aromatic or heterocyclic aldehydes can yield nitro-substituted chalcone (B49325) derivatives. These chalcones are valuable intermediates for synthesizing a wide array of heterocyclic compounds such as flavones, pyrazolines, and isoxazoles, which are known for their diverse biological activities. researchgate.netnih.gov The exploration of ultrasound-assisted condensation reactions could offer an efficient and green alternative to conventional methods for preparing these chalcone derivatives. nih.gov

Furthermore, the intramolecular interactions between the hydroxyl and nitro groups can be exploited to direct novel cyclization reactions. The development of new catalytic systems could facilitate intramolecular C-H functionalization or reductive cyclization pathways, leading to the formation of previously inaccessible nitrogen- and oxygen-containing polycyclic aromatic compounds. The synthesis of novel benzothiazepine (B8601423) derivatives, for example, has been achieved through multi-step reactions involving precursors with similar functionalities, suggesting a potential pathway for this compound. elsevierpure.com

Table 1: Potential Heterocyclic Systems from this compound

| Precursor Reaction | Intermediate | Target Heterocycle | Potential Applications |

|---|---|---|---|

| Claisen-Schmidt Condensation | Chalcone | Flavones, Pyrazolines | Medicinal Chemistry, Agrochemicals |

| Reductive Cyclization | Aminohydroxy Intermediate | Phenazines, Phenoxazines | Dyes, Organic Electronics |

| Vilsmeier-Haack Reaction | --- | Chromone-3-carboxaldehydes | Pharmaceutical Intermediates |

Advanced Computational Modeling for Structure-Reactivity Relationships

The advancement of computational chemistry provides powerful tools to predict and understand the behavior of molecules, thereby guiding experimental design and accelerating discovery. nih.gov For this compound, advanced computational modeling, particularly using Density Functional Theory (DFT), is an emerging avenue to elucidate its complex structure-reactivity relationships. nih.gov

DFT calculations can be employed to determine the molecule's stable conformations, potential energy surfaces for group rotations (e.g., the nitro group), and the strength of intramolecular hydrogen bonding between the hydroxyl group and the acetyl carbonyl. nih.gov Such studies have been performed on related molecules like 2-nitroacetophenone and other substituted o-hydroxy acetophenones, providing insights into their vibrational spectra (FT-IR, Raman), NMR chemical shifts, and electronic properties. nih.govworldscientific.com

A key area of future computational research will be the analysis of Frontier Molecular Orbitals (HOMO-LUMO). The energies and distributions of these orbitals are crucial for predicting the molecule's reactivity in various reactions, including nucleophilic and electrophilic substitutions, and its potential as an electronic material. nih.gov Understanding the electronic effects of the ortho-nitro group on the reactivity of the hydroxyl and acetyl groups will be critical for designing selective chemical transformations. Moreover, computational models can predict the outcomes of reactions, screen potential catalysts, and elucidate reaction mechanisms, saving significant time and resources in the laboratory.

Table 2: Key Parameters from Computational Modeling and Their Significance

| Computational Method | Parameter Calculated | Significance for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Molecular Geometry & Conformations | Predicts the most stable 3D structure and intramolecular interactions. nih.gov |

| DFT | Vibrational Frequencies (IR/Raman) | Aids in experimental characterization and structural confirmation. worldscientific.com |

| DFT | HOMO-LUMO Energy Gap | Predicts electronic transitions, chemical reactivity, and kinetic stability. nih.gov |

| Time-Dependent DFT (TD-DFT) | Electronic Excitation Energies | Elucidates photophysical properties and potential for optical applications. worldscientific.com |

Chemo- and Regioselective Transformations

The presence of multiple reactive sites in this compound presents both a challenge and an opportunity for synthetic chemists. A major future perspective lies in the development of highly chemo- and regioselective transformations, allowing for the precise modification of one functional group while leaving the others intact. masterorganicchemistry.comyoutube.comyoutube.comresearchgate.net

For example, selective reduction of the nitro group to an amine without affecting the acetyl group is a crucial transformation. While traditional methods may lack selectivity, modern catalytic systems offer precise control. Research into bimetallic nanoparticle catalysts, such as iron-ruthenium nanoparticles on a supported ionic liquid phase (Fe25Ru75@SILP), has shown remarkable success in the selective hydrodeoxygenation of the keto group in various nitro-acetophenone derivatives, where the nitro group is first converted to an amino group. rsc.orgrsc.orgresearchgate.netmpg.de Future work could adapt such catalysts to achieve selective reduction of either the nitro or the keto group based on fine-tuning reaction conditions.

Conversely, protecting the hydroxyl group would allow for transformations at the acetyl or nitro positions. The development of orthogonal protection-deprotection strategies will be essential. Furthermore, the directing effect of the hydroxyl group could be exploited in ortho-functionalization reactions on its own phenyl ring, adding another layer of complexity and synthetic utility. The challenge lies in controlling the regioselectivity of these reactions, which can be influenced by the choice of catalyst, solvent, and reaction conditions. durgapurgovtcollege.ac.in Organocatalytic asymmetric reactions, such as the Michael addition of ketones to nitro compounds, also represent a promising future direction for creating chiral centers with high stereoselectivity. mdpi.com

Sustainable Synthesis and Catalytic Applications

In line with the principles of green chemistry, future research will undoubtedly focus on developing sustainable synthetic routes to and from this compound. This includes the use of environmentally benign solvents, energy-efficient reaction conditions (e.g., microwave or ultrasound irradiation), and the development of recyclable catalysts. researchgate.netarchivemarketresearch.com

Biocatalysis presents a particularly attractive avenue. Enzymes offer unparalleled selectivity under mild conditions and are an environmentally friendly alternative to traditional chemical catalysts. researchgate.net Future research could explore enzymatic nitration methods to synthesize the parent compound or use nitroreductases for the selective reduction of the nitro group. acs.orggoogle.com The development of multi-enzyme cascade reactions could provide highly efficient and atom-economical pathways to valuable derivatives. nih.gov Patents for the green synthesis of related isomers, such as 2-hydroxy-3-nitroacetophenone, utilize metal salt catalysts for directional hydroxylation, a strategy that could be adapted. google.com

Another significant emerging area is the use of this compound as a ligand for the synthesis of novel metal complexes. By forming Schiff bases through condensation of its acetyl group with various amines, a wide range of multidentate ligands can be generated. chemijournal.com These ligands can chelate with various transition metals (e.g., Fe, Co, Ni, Cu, Ru) to form stable complexes. encyclopedia.puborientjchem.orgresearchgate.net The resulting metal complexes are expected to have significant potential as catalysts in a variety of organic transformations, including oxidation, reduction, and C-C bond-forming reactions. nih.gov The electronic properties of the ligand, modulated by the nitro and hydroxyl groups, could fine-tune the catalytic activity and selectivity of the metal center, opening up new possibilities in homogeneous and heterogeneous catalysis. chemijournal.com

Q & A

Q. What are the recommended synthesis routes and characterization techniques for 2-Hydroxy-2'-nitroacetophenone?

While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous methods for nitroacetophenone derivatives (e.g., nitration of acetophenone precursors followed by hydroxylation) can be adapted. Characterization should include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns.

- Mass spectrometry (MS) for molecular weight validation.

- HPLC or GC for purity assessment, especially given potential byproducts from nitration reactions .

- Melting point analysis to compare with literature values (e.g., 23–27°C for 2'-nitroacetophenone analogs) .

Q. What safety protocols are critical when handling this compound?

Based on structurally related nitroacetophenones:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact, as nitro compounds may cause irritation .